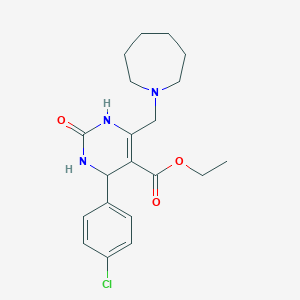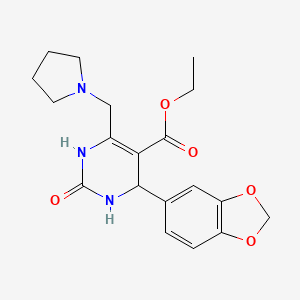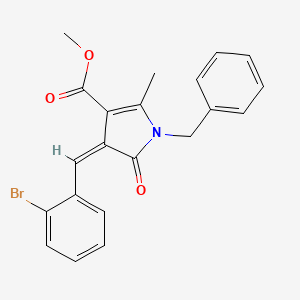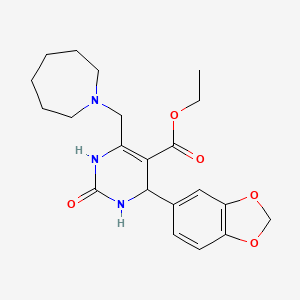![molecular formula C20H18N4O5 B4307277 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4307277.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Vue d'ensemble
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as MN-64, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole-based compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood yet. However, it has been suggested that N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide inhibits the activity of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting the activity of PDE10A, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the intracellular signaling pathways. This, in turn, leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. Moreover, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. It has shown potent antitumor activity in various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Moreover, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has some limitations as well. The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a complex process that requires multiple steps, which makes it difficult to produce in large quantities. Moreover, the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood yet, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide. First, more studies are needed to understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and its potential targets in the intracellular signaling pathways. Second, more studies are needed to optimize the synthesis method of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and to develop more efficient methods for its production. Third, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide in vivo, which will help in the development of its therapeutic potential. Fourth, more studies are needed to evaluate the safety and toxicity of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide in animal models, which will help in the development of its clinical potential. Fifth, more studies are needed to evaluate the potential of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide as a therapeutic agent for various inflammatory diseases, including arthritis, colitis, and psoriasis. Sixth, more studies are needed to evaluate the potential of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide as a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Conclusion:
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a novel compound that has shown promising results in various scientific research studies. It has potent antitumor activity in various cancer cell lines and has anti-inflammatory and analgesic effects, making it a potential candidate for the development of anticancer drugs and the treatment of various inflammatory diseases. However, more studies are needed to understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and to optimize its therapeutic potential.
Applications De Recherche Scientifique
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has shown promising results in various scientific research studies. It has been found to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. Moreover, N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-28-19-9-15-14-5-2-3-6-17(14)29-18(15)10-16(19)22-20(25)7-4-8-23-12-13(11-21-23)24(26)27/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZMTOVNSYASHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307199.png)
![3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B4307200.png)


![ethyl 4-(1,3-benzodioxol-5-yl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307225.png)
![ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4307229.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4307235.png)

![(2-furylmethyl)(2-morpholin-4-ylethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B4307252.png)

![ethyl 4-(4-chlorophenyl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307262.png)
![ethyl 4-(4-chlorophenyl)-6-{[(4-methylbenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307269.png)
![ethyl 6-{[(3-chloro-4-methylphenyl)amino]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307274.png)
